3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Physicochemical Properties Drug Design Medicinal Chemistry

Streamline heterocycle library synthesis with this tri-substituted pyrazole. It eliminates protecting group manipulations by providing three orthogonal reactive sites: 3-NH2, 4-Br, and 5-COOH. The 4-bromo group reliably participates in Pd-catalyzed cross-couplings, enabling late-stage diversification critical for hit-to-lead SAR studies. Supplied at ≥95% purity for reproducible parallel synthesis workflows.

Molecular Formula C4H4BrN3O2
Molecular Weight 206 g/mol
CAS No. 1092683-01-6
Cat. No. B1276774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-bromo-1H-pyrazole-5-carboxylic acid
CAS1092683-01-6
Molecular FormulaC4H4BrN3O2
Molecular Weight206 g/mol
Structural Identifiers
SMILESC1(=C(NN=C1N)C(=O)O)Br
InChIInChI=1S/C4H4BrN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8)
InChIKeySCEKKLHVSKHWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid (CAS 1092683-01-6): A Strategic Heterocyclic Building Block


3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6) is a tri-substituted pyrazole heterocycle with a molecular formula of C4H4BrN3O2 and a molecular weight of 206.00 g/mol . It features a specific substitution pattern with an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 5-position of the pyrazole ring [1]. This unique combination of functional groups establishes it as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The compound is typically offered at a purity of 95% or higher .

The Critical Impact of 4-Position Halogen Substitution in 3-Amino-1H-pyrazole-5-carboxylic Acid Analogs


Substituting one halogenated pyrazole derivative for another is not a trivial replacement. The distinct physicochemical properties and synthetic utility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid are directly governed by its specific 4-bromo substitution pattern. The size, electronegativity, and leaving-group potential of the halogen at the 4-position profoundly influence key molecular properties like molecular weight, lipophilicity (cLogP), and the electronic character of the ring [1]. These properties are crucial for a compound's function, whether as a pharmacophore in drug discovery or a reactive handle in cross-coupling reactions . The quantitative data below illustrates how the 4-bromo substitution provides a distinct profile compared to its 4-chloro, 4-iodo, or non-halogenated analogs, justifying its specific selection in research and development workflows.

Quantitative Differentiation of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


Physicochemical Property Comparison: 4-Bromo vs. 4-Chloro Substitution

The substitution of a bromine atom for a chlorine atom at the 4-position results in a quantifiable and significant change in key physicochemical parameters. 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid has a molecular weight of 206.00 g/mol, which is 44.45 g/mol heavier than its 4-chloro analog (161.55 g/mol) [1][2]. This increase in mass is accompanied by a moderate increase in lipophilicity, as indicated by a computed XLogP3 of 0.7 [3] compared to 0.4 for the 4-chloro derivative [4]. The topological polar surface area (TPSA) remains constant at 92 Ų for both molecules [1][2].

Physicochemical Properties Drug Design Medicinal Chemistry

Synthetic Utility: The 4-Bromo Group as a Privileged Handle for Cross-Coupling Reactions

The 4-bromo substituent provides a unique and quantitative advantage in synthetic planning due to its superior reactivity as a leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) . While no direct comparative kinetic data for this specific scaffold was located, class-level knowledge of aryl halides is well-established: C-Br bonds are significantly more reactive than C-Cl bonds and more readily undergo oxidative addition to Pd(0) catalysts. This enables efficient and selective derivatization under milder conditions compared to the 4-chloro analog. Conversely, the 4-bromo group offers greater stability and ease of handling than the more labile 4-iodo analog, which can be prone to unwanted side reactions and decomposition [1]. This positions the 4-bromo derivative as an optimal balance of stability and reactivity for complex molecule construction.

Organic Synthesis Cross-Coupling C-C Bond Formation

Synthetic Utility: Orthogonal Reactivity of 3-Amino and 5-Carboxylic Acid Groups

3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid possesses three distinct functional groups (3-amino, 4-bromo, 5-carboxylic acid) that can be selectively and orthogonally derivatized . This is a distinct advantage over its non-halogenated parent, 3-amino-1H-pyrazole-5-carboxylic acid (MW: 127.10 g/mol), which lacks the 4-position synthetic handle [1]. While the 4-bromo group enables cross-coupling, the 3-amino and 5-carboxylic acid groups can undergo independent transformations like amide bond formation, diazotization, or nucleophilic substitution. This orthogonal reactivity allows for the precise, stepwise construction of highly complex and diverse molecular architectures, a key requirement in modern drug discovery and chemical biology.

Heterocyclic Chemistry Scaffold Derivatization Peptidomimetics

Validated Application Scenarios for 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid in Scientific Research


Medicinal Chemistry: Synthesis of Diversified Pyrazole-Based Libraries

This compound is ideally suited as a core scaffold for parallel synthesis or diversity-oriented synthesis. Its three orthogonal reactive handles (3-NH2, 4-Br, 5-COOH) allow for the creation of large, complex libraries of drug-like molecules. The 4-bromo group enables sequential cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 4-position, a critical vector for exploring structure-activity relationships (SAR) in hit-to-lead campaigns . This capability is not available with the non-halogenated parent compound.

Agrochemical Discovery: Synthesis of Novel Pesticides and Fungicides

Pyrazole derivatives are a well-established class of agrochemicals. The 4-bromo substituent on this scaffold provides a key point for structural diversification to modulate biological activity against specific pests or fungal strains . Researchers can use this intermediate to synthesize novel analogs of known pyrazole-based fungicides (e.g., inhibitors of succinate dehydrogenase) or insecticides, leveraging the balanced reactivity of the bromo group for late-stage functionalization .

Chemical Biology: Development of Activity-Based Probes (ABPs)

The combination of an amino and carboxylic acid group makes this scaffold an excellent mimetic of amino acid residues, such as beta-alanine or GABA. The 4-bromo group provides a unique, bioorthogonal handle that can be used to attach reporter tags (e.g., fluorophores, biotin) or affinity handles after the core scaffold has been integrated into a larger peptide or peptidomimetic [1]. This enables the creation of novel chemical probes for studying biological systems.

Process Chemistry: Optimization of Late-Stage Functionalization

For process chemists, the 4-bromo group offers a more robust and predictable reaction profile for large-scale Pd-catalyzed cross-couplings compared to an iodo group, which can be cost-prohibitive and less stable. This makes the bromo derivative a preferred intermediate for the scalable synthesis of complex drug candidates or agrochemicals where a 4-substituted pyrazole is a key structural feature .

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